![molecular formula C13H11ClN4O B12050520 N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C13H11ClN4O. It is known for its unique structure, which includes a pyrazine ring and a chlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the condensation of 4-chloroacetophenone with pyrazine-2-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and under controlled temperature conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis or protein synthesis in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-1-(4-chlorophenyl)ethylidene]benzohydrazide
- N’-[(E)-1-(4-chlorophenyl)ethylidene]-3,4-dimethoxybenzohydrazide
- N’-[(E)-1-(4-chlorophenyl)ethylidene]isonicotinohydrazide
Uniqueness
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide stands out due to its pyrazine ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to form stable complexes with metal ions and contributes to its diverse biological activities .
Eigenschaften
Molekularformel |
C13H11ClN4O |
|---|---|
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+ |
InChI-Schlüssel |
QHUWHTLRWWNPGY-RQZCQDPDSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


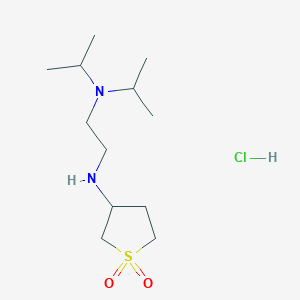

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)

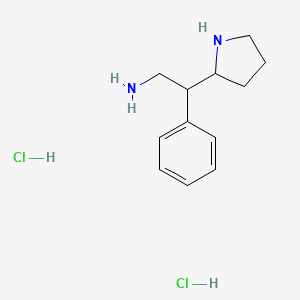
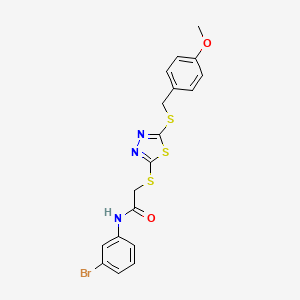
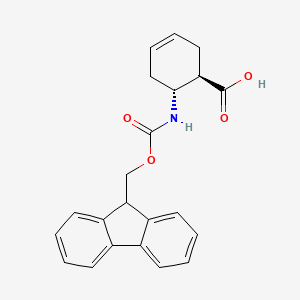




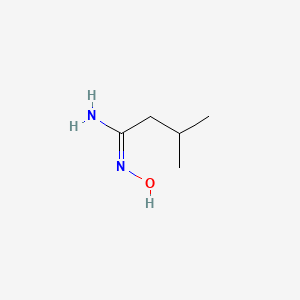

![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
